N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide
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Overview
Description
N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is an organic compound with a complex structure that includes ethoxy, fluoro, and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-ethoxyaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group would yield an aldehyde or carboxylic acid, while substitution of the fluoro group could yield a variety of substituted benzamides.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Similar structure but lacks the ethoxy and fluoro groups.
4-ethoxy-N-(4-methylphenyl)benzamide: Similar structure but lacks the fluoro group.
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide: Similar functional groups but different substitution pattern.
Uniqueness
N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-3-30-21-7-5-4-6-20(21)26-23(27)18-12-13-19(24)22(14-18)31(28,29)25-15-17-10-8-16(2)9-11-17/h4-14,25H,3,15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYRRXTHKLRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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